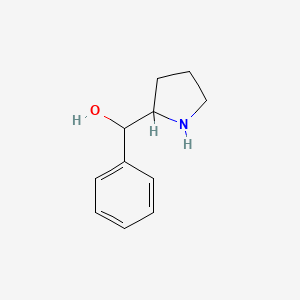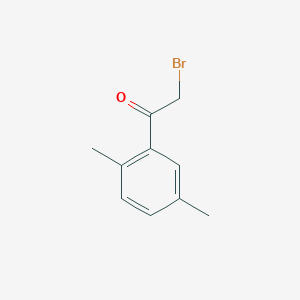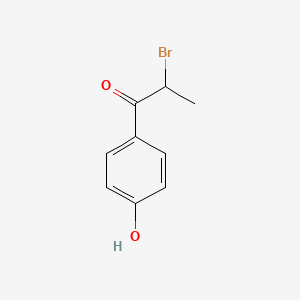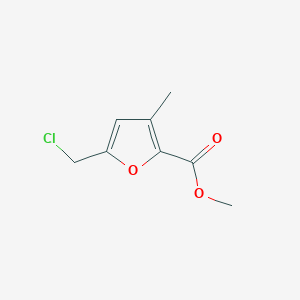
フェニル(ピロリジン-2-イル)メタノール
概要
説明
Phenyl(pyrrolidin-2-yl)methanol is a useful research compound. Its molecular formula is C11H15NO and its molecular weight is 177.24 g/mol. The purity is usually 95%.
The exact mass of the compound Phenyl(pyrrolidin-2-yl)methanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Phenyl(pyrrolidin-2-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenyl(pyrrolidin-2-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品化学:ファーマコフォア探索
「フェニル(ピロリジン-2-イル)メタノール」は、そのsp3混成により、創薬において汎用性の高いスキャフォールドとして機能します。平面性を有していないことから、立体化学に寄与し、3次元的な空間を効率的に探索することが可能となります。この現象は、「擬回転」として知られています。 このような構造的特徴は、自己免疫疾患の逆アゴニストとして用いられるシス-3,4-ジフェニルピロリジン誘導体など、新しい化合物のシリーズにおける活性に役立ちます .
有機合成:誘導体化合物の中間体
有機化学において、「フェニル(ピロリジン-2-イル)メタノール」は、さまざまな誘導体化合物の合成における中間体として用いられます。 たとえば、ピロリジン構造を形成する分子内環化プロセスに関与し、これらはさらに化学合成のための出発物質として用いられます .
Safety and Hazards
Phenyl(pyrrolidin-2-yl)methanol is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed or inhaled, and it can cause skin and eye irritation . It is recommended to handle this compound with personal protective equipment and in a well-ventilated area .
作用機序
Target of Action
Phenyl(pyrrolidin-2-yl)methanol is a complex compound that involves two significant components: the pyrrolidine ring and the phenyl group . The pyrrolidine ring is a nitrogen heterocycle widely used in medicinal chemistry to obtain compounds for the treatment of human diseases . The phenyl group is a functional group or aromatic ring derived directly from benzene .
Mode of Action
The pyrrolidine ring’s stereogenicity is one of its most significant features, leading to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds containing the pyrrolidine ring have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Action Environment
It is known that the physicochemical environment can significantly impact the activity and stability of many compounds .
生化学分析
Biochemical Properties
Phenyl(pyrrolidin-2-yl)methanol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, influencing their activity and stability . The nature of these interactions often involves binding to active sites or allosteric sites, thereby modulating the enzyme’s function.
Cellular Effects
Phenyl(pyrrolidin-2-yl)methanol affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For example, in certain cell types, it can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, it can impact cell signaling pathways by interacting with specific receptors or signaling molecules.
Molecular Mechanism
The molecular mechanism of action of phenyl(pyrrolidin-2-yl)methanol involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it can bind to specific enzymes, inhibiting their activity and thereby affecting the metabolic pathways they regulate. Additionally, it can interact with transcription factors, leading to changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of phenyl(pyrrolidin-2-yl)methanol can change over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function . For example, prolonged exposure to phenyl(pyrrolidin-2-yl)methanol can lead to changes in cellular metabolism and gene expression, which may not be immediately apparent. Additionally, its stability in various conditions can affect its efficacy and potency.
Dosage Effects in Animal Models
The effects of phenyl(pyrrolidin-2-yl)methanol vary with different dosages in animal models. At lower doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, at high doses, toxic or adverse effects may occur, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
Phenyl(pyrrolidin-2-yl)methanol is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate these pathways, influencing metabolic flux and metabolite levels . For instance, it can modulate the activity of enzymes involved in the synthesis and degradation of key metabolites, thereby affecting overall metabolic balance. Additionally, its interactions with cofactors can further influence its metabolic effects.
Transport and Distribution
The transport and distribution of phenyl(pyrrolidin-2-yl)methanol within cells and tissues are critical for its function. It is transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes and its localization within specific tissues . These interactions can affect its accumulation and efficacy, as well as its potential side effects.
Subcellular Localization
Phenyl(pyrrolidin-2-yl)methanol exhibits specific subcellular localization, which can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its localization within mitochondria can affect mitochondrial function and energy metabolism. Additionally, its presence in the nucleus can influence gene expression and cellular signaling pathways.
特性
IUPAC Name |
phenyl(pyrrolidin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c13-11(10-7-4-8-12-10)9-5-2-1-3-6-9/h1-3,5-6,10-13H,4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPMHBZQROFTOSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113864-94-1 | |
| Record name | phenyl(pyrrolidin-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (S)-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol contribute to the enantioselective alkynylation of cyclic imines?
A1: (S)-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol acts as a chiral ligand in conjunction with dimethylzinc (Me2Zn) to facilitate the enantioselective addition of terminal alkynes to cyclic imines []. The ligand's specific structure and chiral environment create a catalytic complex that favors the formation of one enantiomer of the propargylic sulfamidate product over the other. This results in high enantioselectivities (up to 97% ee) observed in the reaction.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![{1-Azabicyclo[2.2.2]octan-3-yl}methanamine](/img/structure/B1280166.png)













